Home > Products > Screening Compounds P63531 > beta-catenin/CBP-IN-1
beta-catenin/CBP-IN-1 -

beta-catenin/CBP-IN-1

Catalog Number: EVT-8313652
CAS Number:
Molecular Formula: C33H35N6O7P
Molecular Weight: 658.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-catenin/CREB-binding protein inhibitor 1 is a compound that selectively inhibits the interaction between beta-catenin and CREB-binding protein, which is pivotal in the Wnt signaling pathway. This pathway plays a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is associated with several diseases, particularly cancers. The compound has garnered attention for its potential therapeutic applications in targeting these conditions.

Source and Classification

Beta-catenin/CREB-binding protein inhibitor 1 is classified as a small molecule inhibitor that targets the beta-catenin/CREB-binding protein interaction. It is derived from research aimed at modulating the Wnt/beta-catenin signaling pathway, which is essential for maintaining cellular homeostasis and regulating gene expression involved in developmental processes and tumorigenesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of beta-catenin/CREB-binding protein inhibitor 1 involves several chemical reactions designed to create a compound that can effectively disrupt the interaction between beta-catenin and CREB-binding protein. While specific synthetic pathways for beta-catenin/CREB-binding protein inhibitor 1 are not detailed in the available literature, similar compounds like ICG-001 have been synthesized using methods that generally include:

  • Formation of key intermediates: Utilizing starting materials that undergo transformations such as cyclization or functional group modifications.
  • Purification techniques: Employing chromatography methods to isolate the desired product from by-products.
  • Characterization: Using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure of the synthesized compound.
Molecular Structure Analysis

Structure and Data

The molecular structure of beta-catenin/CREB-binding protein inhibitor 1 is characterized by its ability to bind specifically to the interface between beta-catenin and CREB-binding protein. While detailed structural data specific to this compound may not be widely available, related compounds typically exhibit features such as:

  • Aromatic rings: Contributing to hydrophobic interactions.
  • Functional groups: Such as hydroxyl or amino groups that can form hydrogen bonds with target proteins.

The precise three-dimensional conformation of beta-catenin/CREB-binding protein inhibitor 1 would be critical for its function and specificity.

Chemical Reactions Analysis

Reactions and Technical Details

Beta-catenin/CREB-binding protein inhibitor 1 primarily functions through its interaction with beta-catenin, inhibiting its binding to CREB-binding protein. The mechanism involves:

  • Competitive inhibition: The compound competes with beta-catenin for binding sites on CREB-binding protein, preventing the formation of the transcriptional complex necessary for gene activation.
  • Conformational changes: Binding may induce structural changes in beta-catenin that further inhibit its activity.

Research has shown that similar inhibitors can significantly alter downstream signaling pathways, affecting gene expression profiles associated with cell growth and survival.

Mechanism of Action

Process and Data

The mechanism of action for beta-catenin/CREB-binding protein inhibitor 1 involves several steps:

  1. Binding: The compound binds to beta-catenin, preventing it from interacting with CREB-binding protein.
  2. Disruption of signaling: This disruption inhibits the transcriptional activity of target genes regulated by the Wnt/beta-catenin pathway.
  3. Biological effects: The inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells.

Studies have demonstrated that such inhibitors can significantly reduce tumor growth in preclinical models by modulating these pathways effectively .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility for beta-catenin/CREB-binding protein inhibitor 1 are not extensively documented, compounds within this class generally exhibit:

  • Solubility: Often soluble in organic solvents like dimethyl sulfoxide or ethanol.
  • Stability: Stability under physiological conditions is critical for therapeutic applications.
  • Molecular weight: Typically ranges from 300 to 600 g/mol for small molecule inhibitors.

Chemical properties would include reactivity towards nucleophiles or electrophiles, affecting how they interact within biological systems.

Applications

Scientific Uses

Beta-catenin/CREB-binding protein inhibitor 1 has significant potential applications in scientific research and medicine:

  • Cancer therapy: Due to its ability to inhibit tumor growth by targeting aberrant Wnt signaling pathways.
  • Fibrosis treatment: Research indicates that similar inhibitors can ameliorate conditions like liver fibrosis by reducing fibroblast activation .
  • Developmental biology studies: Understanding the role of Wnt/beta-catenin signaling in embryogenesis and tissue regeneration.
Mechanistic Basis of β-Catenin/CBP Interaction in Transcriptional Regulation

Structural Determinants of β-Catenin Binding to Kat3 Coactivators (CBP vs. p300)

The interaction between β-catenin and the Kat3 coactivators CREB-binding protein (CREBBP, CBP) and E1A-binding protein p300 (EP300, p300) is a linchpin in canonical Wnt signaling-mediated transcriptional activation. Structural analyses reveal that β-catenin employs its central Armadillo Repeat Domain (comprising 12 repeats) as the primary docking site for both CBP and p300. Specifically, the N-terminal domains of CBP and p300 (CBP-N and p300-N) engage with Armadillo Repeats 5-9 of β-catenin through conserved hydrophobic interfaces. This binding groove accommodates the KIX domain of CBP/p300, facilitating the formation of a ternary complex with transcription factors like T-cell factor/Lymphoid enhancer factor (TCF/LEF) [1] [7].

Despite high sequence homology (≈60% identity), CBP and p300 exhibit differential binding kinetics and functional outcomes when complexed with β-catenin. Biophysical studies demonstrate that β-catenin possesses a ≈3-fold higher affinity for CBP compared to p300. This preference arises from subtle conformational differences within their CH1 (cysteine-histidine-rich 1) domains, which influence interfacial stability. Notably, the β-catenin-binding domain within CBP (residues 1-110) features a unique α-helical motif that optimizes hydrophobic packing with Armadillo Repeats 10-12—an interaction less optimally achieved by p300 [1] [4].

Table 1: Structural and Functional Determinants of β-Catenin Binding to Kat3 Coactivators

FeatureCBPp300Functional Consequence
Primary Binding DomainN-terminal (residues 1-110)N-terminal (residues 1-110)Docking to β-catenin Armadillo Repeats 5-9
Secondary InterfaceCH1 domain interaction with Repeats 10-12Weaker CH1 interactionHigher β-catenin affinity for CBP
Binding Affinity (Kd)≈0.8 µM≈2.4 µMPreferential recruitment of CBP in Wnt activation
Key Interacting Motifsα-helical motif (residues 25-40)Divergent α-helical conformationAltered allosteric regulation upon antagonist binding

These structural nuances dictate functional divergence: CBP/β-catenin complexes predominantly drive proliferative and stemness-associated gene programs, whereas p300/β-catenin complexes favor differentiation-associated transcription. This dichotomy arises from the selective recruitment of additional transcriptional machinery—CBP preferentially associates with c-Jun and c-Fos (components of Activator Protein 1, AP-1), while p300 exhibits broader partner promiscuity [1] [7].

Allosteric Modulation of CBP/β-Catenin Complex Formation by Small-Molecule Antagonists

Small-molecule CBP/β-catenin antagonists, exemplified by beta-catenin/CBP-IN-1, exploit the structural vulnerabilities at the CBP/β-catenin interface to achieve selective inhibition. Biochemical and structural studies confirm that these compounds bind to a hydrophobic pocket within the N-terminal domain of CBP (residues Phe27, Trp36, Leu40), inducing an allosteric conformational change that disrupts its interaction with β-catenin. Crucially, this pocket is structurally distinct from the p300 interaction surface, underpinning the selectivity of compounds like beta-catenin/CBP-IN-1 for CBP over p300 (>100-fold selectivity) [1] [5].

The allosteric mechanism operates via a two-step process:

  • Ligand-Induced Conformational Shift: Antagonist binding remodels the α-helical motif in CBP-N, distorting its β-catenin interface.
  • Competitive Displacement: The distorted interface prevents high-affinity engagement with Armadillo Repeats 5-9, effectively displacing β-catenin without direct competition at its orthosteric site.

This mechanism is corroborated by crystallographic data showing that beta-catenin/CBP-IN-1 binding elongates the CBP α-helix by ≈3Å, sterically hindering key hydrophobic contacts with β-catenin. Importantly, this allosteric modulation does not disrupt CBP’s interactions with other transcriptional partners (e.g., c-Jun), preserving non-Wnt-related functions of CBP [1] [5].

Table 2: Mechanism of Action of Selected CBP/β-Catenin Antagonists

CompoundBinding Site on CBPAllosteric EffectSelectivity (CBP vs. p300)
beta-catenin/CBP-IN-1N-terminal pocket (Phe27, Trp36)α-helix elongation; interface distortion>100-fold
ICG-001Similar N-terminal pocketDisruption of CBP/β-catenin folding≈50-fold
PRI-724Overlapping site with ICG-001Stabilization of inactive CBP conformation≈70-fold

Notably, this allosteric inhibition shifts the coactivator equilibrium: reduced CBP/β-catenin occupancy permits increased p300/β-catenin complex formation. This rebalancing forces transcriptional reprogramming—away from proliferative/stemness genes (CBP-dependent) toward differentiation genes (p300-dependent). The efficacy of this approach is validated by studies showing beta-catenin/CBP-IN-1 induces differentiation in cancer stem cells without globally suppressing Wnt/β-catenin signaling [1].

Enhancer and Super-Enhancer Dynamics in Coactivator Recruitment

The functional impact of CBP/β-catenin antagonists extends beyond disrupting binary protein interactions to rewiring enhancer and super-enhancer (SE) landscapes. Enhancers are distal regulatory elements enriched for transcription factor binding sites, while SEs are large clusters of enhancers densely occupied by master transcription factors, Mediator complex, and coactivators like CBP/p300. SEs drive expression of genes defining cell identity, including oncogenes in malignancies [1].

β-catenin/CBP complexes exhibit a pronounced preference for SEs over typical enhancers. Chromatin immunoprecipitation sequencing (ChIP-seq) analyses reveal that ≈75% of Wnt-responsive SEs recruit CBP/β-catenin, versus only ≈35% of standard enhancers. This selectivity arises from three factors:

  • High Coactivator Demand: SE assembly requires massive coactivator recruitment for hyper-transcription; CBP’s strong transactivation domain fulfills this need.
  • Structured Chromatin Looping: β-catenin bridges TCF/LEF-bound enhancers/SEs to promoter-bound machinery, with CBP stabilizing these loops via histone acetylation.
  • Phase Separation Potential: CBP’s intrinsically disordered regions facilitate liquid-liquid phase separation at SEs, concentrating transcriptional machinery [1] [4].

Beta-catenin/CBP-IN-1 treatment causes rapid dissociation of CBP—but not p300—from Wnt-dependent SEs. For example, in colorectal cancer models, the MYC SE loses >60% CBP occupancy within 2 hours of exposure, correlating with MYC downregulation. Conversely, p300 recruitment increases at differentiation-associated SEs (e.g., CDX2 locus), promoting lineage specification. This antagonist-induced "coactivator switching" at SEs underlies the therapeutic reprogramming of cancer stem cells toward differentiation [1].

Table 3: Enhancer vs. Super-Enhancer Dynamics in CBP/β-Catenin Antagonism

FeatureStandard EnhancerSuper-Enhancer (SE)Effect of CBP Antagonist
CBP/β-catenin Occupancy≈35% of Wnt-responsive sites≈75% of Wnt-responsive sitesDissociation from >60% of SEs
Histone ModificationModerate H3K27acHyper-H3K27acReduced H3K27ac at CBP-dependent SEs
Target GenesModerate-expression regulatorsCell identity/oncogenes (e.g., MYC)Downregulation of stemness/oncogenic genes
p300 CompensationMinimalSignificant at differentiation-linked SEsEnhanced p300-dependent transcription

AP-1 Family Members as Mediators of β-Catenin Coactivator Specificity

The transcriptional output of β-catenin is further refined through collaborations with sequence-specific transcription factors beyond TCF/LEF. Activator Protein 1 (AP-1) family members—particularly c-Jun and c-Fos—serve as critical mediators of coactivator specificity. AP-1 complexes physically interact with both β-catenin and CBP, forming ternary complexes at Wnt target gene promoters and enhancers. These interactions occur via:

  • Direct binding between c-Jun’s basic-leucine zipper (bZIP) domain and Armadillo Repeats 1-5 of β-catenin.
  • Recruitment of CBP to c-Jun’s N-terminal transactivation domain [5] [7].

This tripartite assembly (β-catenin/c-Jun/CBP) preferentially activates genes encoding pro-invasive factors (e.g., MMP7, CCND1) and stemness regulators. Mechanistically, c-Jun synergizes with β-catenin to recruit CBP to specific genomic loci, bypassing TCF/LEF dependence. For instance, in melanoma, β-catenin/c-Jun/CBP complexes drive AXIN2 transcription independently of TCF4—a paradigm shift from classical Wnt signaling models [5].

Beta-catenin/CBP-IN-1 disrupts this synergy by displacing CBP from the complex. However, the β-catenin/c-Jun interaction remains intact, illustrating that AP-1 tethering is insufficient for transcriptional activation without CBP. Intriguingly, displaced β-catenin may instead complex with p300 and alternative partners (e.g., FOXO proteins), redirecting transcription toward tumor-suppressive or differentiation-associated programs. This highlights AP-1 as a context-dependent modulator of β-catenin coactivator usage—its presence can specify CBP recruitment in specific pathological settings, making it a biomarker for CBP antagonist sensitivity [5] [7].

Properties

Product Name

beta-catenin/CBP-IN-1

IUPAC Name

[4-[[1-(benzylcarbamoyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] dihydrogen phosphate

Molecular Formula

C33H35N6O7P

Molecular Weight

658.6 g/mol

InChI

InChI=1S/C33H35N6O7P/c1-22-31-38(29(40)21-36(2)39(31)33(42)35-19-24-8-4-3-5-9-24)28(18-23-13-15-27(16-14-23)46-47(43,44)45)32(41)37(22)20-26-11-6-10-25-12-7-17-34-30(25)26/h3-17,22,28,31H,18-21H2,1-2H3,(H,35,42)(H2,43,44,45)

InChI Key

VHOZWHQPEJGPCC-UHFFFAOYSA-N

SMILES

CC1C2N(C(C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C

Canonical SMILES

CC1C2N(C(C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.